- Discovery of a Novel Class of Exquisitely Selective Mesenchymal-Epithelial Transition Factor (c-MET) Protein Kinase Inhibitors and Identification of the Clinical Candidate 2-(4-(1-(Quinolin-6-ylmethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol (PF-04217903) for the Treatment of Cancer [Erratum to document cited in CA157:492637], Journal of Medicinal Chemistry, 2012, 55(22),
Cas no 75-75-2 (Methanesulfonic acid)
Methanesulfonic acid structure
Product Name:Methanesulfonic acid
CAS番号:75-75-2
MF:CH4O3S
メガワット:96.1
MDL:MFCD00007518
CID:34017
PubChem ID:6395
Update Time:2025-11-01
Methanesulfonic acid 化学的及び物理的性質
名前と識別子
-
- Methanesulfonic acid
- MSA
- Methanesulfonicacidaqsoln
- Methanesulphonic acid
- Methylsulfonic Acid
- Mesic acid
- Methanesulfonic Acid [for HPLC]
- Sulfomethane
- Alkanesulfonic acid
- Methanesulfonicacid
- Methane Sulfonic Acid
- NSC3718
- CCRIS 2783
- methansulfonic acid
- Methansulfonsaeure
- NCGC00258626-01
- EINECS 200-898-6
- Mesylate
- NSC-3718
- NCGC00248914-01
- CHEMBL3039600
- UNII-12EH9M7279
- Methanesulfonic acid, 99.5%
- DTXCID806422
- M0093
- NSC 3718
- CH3SO3H
- EC 200-898-6
- CHEBI:27376
- Z281776238
- Alkanesulfonate
- Q414168
- methylsulphonic acid
- LACTIC ACID(DL)
- methansulphonic acid
- Methanesulfonic acid, >=99.0%, ReagentPlus(R)
- Kyselina methansulfonova
- Aliphatic sulfonate
- A934985
- methane sulphonic acid
- methanesulphonic-acid-
- methyl sulfonic acid
- MsOH
- WLN: WSQ1
- F1908-0093
- Kyselina methansulfonova [Czech]
- Methanesulfonic acid, >=99.0%
- METHANESULFONIC ACID [II]
- AT25153
- Methanesulfonic acid, Vetec(TM) reagent grade, 98%
- metanesulfonic acid
- DB-075013
- ammoniummethanesulfonate
- METHANESULFONIC ACID [MI]
- InChI=1/CH4O3S/c1-5(2,3)4/h1H3,(H,2,3,4
- Mesylic acid
- J-521696
- 75-75-2
- MFCD00007518
- H3CSO3H
- Methanesulfonic acid, for HPLC, >=99.5% (T)
- BRN 1446024
- Methanesulfonic Acid (CH3SO3H)
- J1.465F
- CAS-75-75-2
- methane-sulfonic acid
- Tox21_201073
- EN300-29198
- Methanesulfonic acid, anhydrous
- AI3-28532
- BP-12823
- NS00004472
- STL264182
- Methanesulfonic acid, HPLC grade
- CH3SO2OH
- DTXSID4026422
- 4-04-00-00010 (Beilstein Handbook Reference)
- Methanesulfonic acid solution
- METHANESULFONIC ACID [HSDB]
- methyl-sulfonic acid
- MeSO3H
- M2059
- AKOS009146947
- HSDB 5004
- METHANESULFONIC ACID (II)
- CH4O3S
- 12EH9M7279
- 03S
-
- MDL: MFCD00007518
- インチ: 1S/CH4O3S/c1-5(2,3)4/h1H3,(H,2,3,4)
- InChIKey: AFVFQIVMOAPDHO-UHFFFAOYSA-N
- ほほえんだ: CS(=O)(=O)O
- BRN: 1446024
計算された属性
- せいみつぶんしりょう: 95.98810
- どういたいしつりょう: 79.993
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 5
- 回転可能化学結合数: 0
- 複雑さ: 92.6
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): -0.9
- トポロジー分子極性表面積: 56.5A^2
じっけんとくせい
- 色と性状: 無色または微茶色の油状液体で、低温で固体である。
- 密度みつど: 1.319 g/mL at 25 °C
- ゆうかいてん: 17-19 °C (lit.)
- ふってん: 167 °C/10 mmHg(lit.)
- フラッシュポイント: 華氏温度:372.2°f< br / >摂氏度:189°C< br / >
- 屈折率: n20/D 1.416
- ようかいど: water: soluble1,000 g/L at 20°C
- すいようせい: Miscible with water. Slightly miscible with benzene and toluene. Immiscible with paraffins.
- あんていせい: Stable. Moisture sensitive. Incompatible with amines, bases, water, common metals. Releases a substantial amount of heat when diluted with water (add acid to water with care if diluting).
- PSA: 62.75000
- LogP: 0.58480
- ようかいせい: 水、アルコール、エーテルに溶け、アルカン、ベンゼン、トルエンなどに溶けず、沸騰水と熱アルカリ液中で分解せず、金属鉄、銅、鉛に対して強い腐食作用がある。
- マーカー: 5954
- じょうきあつ: <1 mmHg ( 20 °C)
- かんど: Light Sensitive & Hygroscopic
- 酸性度係数(pKa): -2.6(at 25℃)
- 濃度: 70 wt. % in H2O
Methanesulfonic acid セキュリティ情報
-
記号:
- ヒント:あぶない
- シグナルワード:Danger
- 危害声明: H314
- 警告文: P260,P303+P361+P353,P305+P351+P338,P301+P330+P331,P405,P501
- 危険物輸送番号:UN 3265 8/PG 2
- WGKドイツ:1
- 危険カテゴリコード: 21/22-34
- セキュリティの説明: S26-S36-S45-S1/2-S36/37/39
- RTECS番号:PB1140000
-
危険物標識:
- 包装カテゴリ:III
- 危険レベル:8
- 危険レベル:8
- 包装グループ:III
- TSCA:Yes
- ちょぞうじょうけん:2-8°C
- セキュリティ用語:8
- 包装等級:III
- リスク用語:R34
Methanesulfonic acid 税関データ
- 税関コード:2904100000
- 税関データ:
中国税関コード:
2904100000概要:
290410000は、スルホ基の誘導体及びその塩及びエチルエステルのみを含む。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
290410000個のスルホ基のみを含む誘導体、それらの塩、およびエチルエステル。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%
Methanesulfonic acid 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 152800-25g |
Methanesulphonic acid |
75-75-2 | 99% | 25g |
£15.00 | 2022-02-28 | |
| Fluorochem | 152800-500g |
Methanesulphonic acid |
75-75-2 | 99% | 500g |
£25.00 | 2022-02-28 | |
| Fluorochem | 152800-1kg |
Methanesulphonic acid |
75-75-2 | 99% | 1kg |
£43.00 | 2022-02-28 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R000345-2.5kg |
Methanesulfonic acid |
75-75-2 | 99% | 2.5kg |
¥632 | 2024-05-21 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R000345-100g |
Methanesulfonic acid |
75-75-2 | 99% | 100g |
¥54 | 2024-05-21 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R000345-500g |
Methanesulfonic acid |
75-75-2 | 99% | 500g |
¥144 | 2024-05-21 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R000346-100ml |
Methanesulfonic acid |
75-75-2 | 70%(:H2O) | 100ml |
¥43 | 2024-05-21 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R000346-500ml |
Methanesulfonic acid |
75-75-2 | 70%(:H2O) | 500ml |
¥87 | 2024-05-21 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R000347-100g |
Methanesulfonic acid |
75-75-2 | 98% | 100g |
¥46 | 2024-05-21 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R000347-500g |
Methanesulfonic acid |
75-75-2 | 98% | 500g |
¥113 | 2024-05-21 |
Methanesulfonic acid 合成方法
合成方法 1
はんのうじょうけん
リファレンス
合成方法 2
はんのうじょうけん
1.1 Solvents: Methanol , Water ; 2 h, 5 °C; 5 h, 5 °C → 60 °C
リファレンス
- A Practical Synthesis of a PI3K Inhibitor under Noncryogenic Conditions via Functionalization of a Lithium Triarylmagnesiate Intermediate, Organic Process Research & Development, 2013, 17(1), 97-107
合成方法 3
はんのうじょうけん
1.1 Solvents: 2-Methyltetrahydrofuran ; 60 min, 25 °C; 1 h, 25 °C
リファレンス
Process for the preparation of ethyl 3-{[(2-{[(4-{N'-[(hexyloxy)carbonyl]carbamimidoyl}phenyl)amino]methyl}-1-methyl-1H-benzimidazol-5-yl)carbonyl](2-pyridinyl)amino}propanoate mesylate
,
IP.com Journal,
2011,
11,
合成方法 4
はんのうじょうけん
1.1 Reagents: Methanesulfonic acid Solvents: Acetone ; rt; 1 h, rt
リファレンス
Synthesis of dabigatran etexilate mesylate
,
Zhongguo Xinyao Zazhi,
2012,
21(1),
88-91
合成方法 5
はんのうじょうけん
1.1 Solvents: Acetone ; rt → 5 °C
1.2 5 °C → rt; 1 h, rt; cooled; 35 - 40 °C
1.3 Solvents: Acetone ; 20 min, 35 - 40 °C
1.2 5 °C → rt; 1 h, rt; cooled; 35 - 40 °C
1.3 Solvents: Acetone ; 20 min, 35 - 40 °C
リファレンス
Preparation of solid forms of Dabigatran etexilate and Dabigatran etexilate mesylate
,
IP.com Journal,
2012,
12,
合成方法 6
はんのうじょうけん
1.1 Solvents: Dichloromethane ; 45 - 60 min, 20 - 25 °C; 2 - 3 h, 20 - 25 °C
1.2 Reagents: Potassium carbonate Solvents: Acetonitrile , Water ; 10 - 15 min, 30 - 35 °C; 1 - 2 h, 35 °C → 45 °C
2.1 Solvents: Ethanol , Ethyl acetate ; 3 - 4 h, 25 - 30 °C
1.2 Reagents: Potassium carbonate Solvents: Acetonitrile , Water ; 10 - 15 min, 30 - 35 °C; 1 - 2 h, 35 °C → 45 °C
2.1 Solvents: Ethanol , Ethyl acetate ; 3 - 4 h, 25 - 30 °C
リファレンス
An improved process for preparation of dabigatran etexilate mesylate
,
Asian Journal of Chemistry,
2017,
29(6),
1253-1257
合成方法 7
はんのうじょうけん
1.1 1 h, 0 °C
リファレンス
Synthesis and antifungal activity of the novel triazole compounds
,
MedChemComm,
2013,
4(4),
704-708
合成方法 8
はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Water ; rt
1.2 Solvents: 1,2-Dichloroethane ; rt
1.3 Catalysts: Cetrimide ; 5 h, rt
1.4 Solvents: Ethyl acetate ; rt → 10 °C
1.5 Solvents: Ethyl acetate ; 1 h, 10 °C
1.2 Solvents: 1,2-Dichloroethane ; rt
1.3 Catalysts: Cetrimide ; 5 h, rt
1.4 Solvents: Ethyl acetate ; rt → 10 °C
1.5 Solvents: Ethyl acetate ; 1 h, 10 °C
リファレンス
Process for preparing 2-(2,4-difluoro-phenyl)-1-(1H-1,2,4-triazole-1-yl)-2,3-epoxy-propane
,
Hungary,
,
,
合成方法 9
はんのうじょうけん
1.1 Solvents: Toluene ; 3 h, 80 °C
リファレンス
Design, synthesis, and antifungal activities of novel 1H-triazole derivatives based on the structure of the active site of fungal lanosterol 14α-demethylase (CYP51)
,
Chemistry & Biodiversity,
2007,
4(7),
1472-1479
合成方法 10
はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Toluene ; 3 h, 60 °C
リファレンス
Design, synthesis and antifungal activity of novel triazole derivatives containing substituted 1,2,3-triazole-piperidine side chains
,
European Journal of Medicinal Chemistry,
2014,
82,
490-497
合成方法 11
はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Toluene ; 3 h, 60 °C
リファレンス
From Antidiabetic to Antifungal: Discovery of Highly Potent Triazole-Thiazolidinedione Hybrids as Novel Antifungal Agents
,
ChemMedChem,
2014,
9(12),
2639-2646
合成方法 12
はんのうじょうけん
1.1 Reagents: Potassium carbonate
1.2 Reagents: Sodium hydroxide
1.3 -
1.2 Reagents: Sodium hydroxide
1.3 -
リファレンス
Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-(N-cyclopropyl-N-benzyl-amino)-2-propanols
,
Yaoxue Shijian Zazhi,
2009,
27(4),
266-269
合成方法 13
はんのうじょうけん
1.1 Reagents: Potassium carbonate
1.2 Reagents: Dimethyl sulfoxide
1.2 Reagents: Dimethyl sulfoxide
リファレンス
Synthesis and antifungal activity of 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-(4-substituted acyl piperazin-1-yl)-2-propanols
,
Journal of Medical Colleges of PLA,
2004,
19(3),
142-145
合成方法 14
はんのうじょうけん
1.1 Reagents: Sodium bicarbonate , Potassium carbonate
リファレンス
Synthesis and antifungal activity of 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-[(4-substituted)-1-piperazinyl]-2-propanols
,
Zhongguo Yaowu Huaxue Zazhi,
2004,
14(2),
71-75
合成方法 15
はんのうじょうけん
1.1 Reagents: Benzyltriethylammonium chloride , Potassium carbonate Solvents: Dichloromethane ; 15 - 20 h, 0 °C → rt
2.1 Reagents: Hexadecyltrimethylammonium bromide , Sodium hydroxide Solvents: Toluene ; 3 - 5 h, 60 °C
2.2 Solvents: Ethyl acetate
2.1 Reagents: Hexadecyltrimethylammonium bromide , Sodium hydroxide Solvents: Toluene ; 3 - 5 h, 60 °C
2.2 Solvents: Ethyl acetate
リファレンス
Novel Triazoles with Potent and Broad-Spectrum Antifungal Activity In-Vitro and In-Vivo
,
Journal of Medicinal Chemistry,
2023,
66(11),
7497-7515
合成方法 16
はんのうじょうけん
1.1 Reagents: Aluminum chloride
2.1 Reagents: Potassium carbonate
2.2 Reagents: Sodium hydroxide
2.3 -
2.1 Reagents: Potassium carbonate
2.2 Reagents: Sodium hydroxide
2.3 -
リファレンス
Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-(N-cyclopropyl-N-benzyl-amino)-2-propanols
,
Yaoxue Shijian Zazhi,
2009,
27(4),
266-269
合成方法 17
はんのうじょうけん
1.1 Solvents: Isopropanol ; 12 h, rt
2.1 Solvents: Water ; rt → 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ; 0 - 5 °C
2.3 Reagents: Sodium nitrite Solvents: Water ; 0 - 5 °C
2.4 Solvents: Dichloromethane
2.5 Reagents: Ammonium hydroxide Solvents: Water ; pH 10
3.1 Reagents: Sodium hydroxide Catalysts: Hexadecyltrimethylammonium bromide Solvents: Water ; 3 h, 60 °C; 60 °C → rt
3.2 Solvents: Ethanol ; rt → 0 °C
3.3 Solvents: Acetonitrile ; 0 - 5 °C
2.1 Solvents: Water ; rt → 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ; 0 - 5 °C
2.3 Reagents: Sodium nitrite Solvents: Water ; 0 - 5 °C
2.4 Solvents: Dichloromethane
2.5 Reagents: Ammonium hydroxide Solvents: Water ; pH 10
3.1 Reagents: Sodium hydroxide Catalysts: Hexadecyltrimethylammonium bromide Solvents: Water ; 3 h, 60 °C; 60 °C → rt
3.2 Solvents: Ethanol ; rt → 0 °C
3.3 Solvents: Acetonitrile ; 0 - 5 °C
リファレンス
Process for producing 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole and its salts
,
Hungary,
,
,
合成方法 18
はんのうじょうけん
1.1 Solvents: Dimethylformamide ; 5 - 6 h, 150 °C; 150 °C → rt
1.2 Reagents: Sodium hydroxide ; 5 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3
2.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; overnight, rt
2.2 Reagents: Ammonia Solvents: Methanol ; 3 h, 50 °C
2.3 Reagents: Sodium bicarbonate Solvents: Water ; 15 min, rt
2.4 Solvents: Methanol
3.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C
3.2 overnight, rt
3.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt
3.4 Solvents: Methanol
1.2 Reagents: Sodium hydroxide ; 5 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3
2.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; overnight, rt
2.2 Reagents: Ammonia Solvents: Methanol ; 3 h, 50 °C
2.3 Reagents: Sodium bicarbonate Solvents: Water ; 15 min, rt
2.4 Solvents: Methanol
3.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C
3.2 overnight, rt
3.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt
3.4 Solvents: Methanol
リファレンス
TCT-Mediated Process for the Preparation of Nafamostat Mesylate and Camostat Mesylate
,
ChemistrySelect,
2023,
8(18),
合成方法 19
はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Solvents: Water ; < 10 °C; 30 min, 0 °C
2.1 Solvents: Peracetic acid ; 0.5 h, 0 °C; 0 °C → rt; overnight, rt
3.1 Reagents: Potassium carbonate Solvents: Water ; 0.5 h, rt
3.2 Reagents: Hydrochloric acid Solvents: Methanol ; 0.5 h, rt
4.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C
4.2 overnight, rt
4.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt
4.4 Solvents: Methanol
2.1 Solvents: Peracetic acid ; 0.5 h, 0 °C; 0 °C → rt; overnight, rt
3.1 Reagents: Potassium carbonate Solvents: Water ; 0.5 h, rt
3.2 Reagents: Hydrochloric acid Solvents: Methanol ; 0.5 h, rt
4.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C
4.2 overnight, rt
4.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt
4.4 Solvents: Methanol
リファレンス
TCT-Mediated Process for the Preparation of Nafamostat Mesylate and Camostat Mesylate
,
ChemistrySelect,
2023,
8(18),
合成方法 20
はんのうじょうけん
リファレンス
- Discovery of a Novel Class of Exquisitely Selective Mesenchymal-Epithelial Transition Factor (c-MET) Protein Kinase Inhibitors and Identification of the Clinical Candidate 2-(4-(1-(Quinolin-6-ylmethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol (PF-04217903) for the Treatment of Cancer, Journal of Medicinal Chemistry, 2012, 55(18), 8091-8109
合成方法 21
はんのうじょうけん
1.1 Solvents: 1-Butanol ; rt → 50 °C; 1.5 h, 50 °C; 2.5 h, 50 °C → 20 °C; 30 min, 20 °C
リファレンス
Process For The Preparation of Ethyl 3-[[(2-[[(4-[N'-[(hexyloxy)carbonyl]carbamimidoyl]phenyl)amino]methyl]-1-methyl-1H-benzimidazol-5-yl)carbonyl](2-pyridinyl)amino]propanoate mesylate
,
IP.com Journal,
2012,
12,
合成方法 22
はんのうじょうけん
1.1 Solvents: Acetone , Ethyl acetate ; rt; 2 h, rt
リファレンス
An improved process for the preparation of Dabigatran Etexilate mesylate and synthesis of its impurities
,
Pharma Chemica,
2018,
10(4),
127-148
合成方法 23
はんのうじょうけん
リファレンス
Identification, Synthesis, and Strategy for the Reduction of Potential Impurities Observed in Dabigatran Etexilate Mesylate Processes
,
Organic Process Research & Development,
2014,
18(6),
744-750
合成方法 24
はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Ethanol
1.2 Reagents: Ammonium hydroxide Solvents: Water
2.1 -
2.2 -
1.2 Reagents: Ammonium hydroxide Solvents: Water
2.1 -
2.2 -
リファレンス
Identification, Synthesis, and Strategy for the Reduction of Potential Impurities Observed in Dabigatran Etexilate Mesylate Processes
,
Organic Process Research & Development,
2014,
18(6),
744-750
合成方法 25
はんのうじょうけん
1.1 1 h, 0 °C
リファレンス
Synthesis and antifungal activity of the novel triazole derivatives containing 1,2,3-triazole fragment
,
Archives of Pharmacal Research,
2013,
36(10),
1215-1222
合成方法 26
はんのうじょうけん
1.1 1 h, 0 °C
リファレンス
Molecular docking, design, synthesis and antifungal activity study of novel triazole derivatives containing the 1,2,3-triazole group
,
RSC Advances,
2013,
3(32),
13486-13490
合成方法 27
はんのうじょうけん
1.1 Reagents: Methanesulfonic acid ; 1 h, 0 °C
リファレンス
Design, synthesis, and biological evaluation of novel 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted benzylamino-2-propanols
,
Bioorganic & Medicinal Chemistry Letters,
2009,
19(6),
1811-1814
合成方法 28
はんのうじょうけん
1.1 Reagents: Sodium hydroxide , Cetrimide Solvents: Toluene , Water ; 3 h, 60 °C
1.2 Reagents: Methanesulfonic acid Solvents: Ethyl acetate ; 1 h, 0 °C
1.2 Reagents: Methanesulfonic acid Solvents: Ethyl acetate ; 1 h, 0 °C
リファレンス
Rapid synthesis of some new propanol derivatives analogous to fluconazole under microwave irradiation in a solventless system
,
Heterocyclic Communications,
2005,
11(1),
19-22
合成方法 29
はんのうじょうけん
1.1 Catalysts: Cetrimide Solvents: Toluene ; rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; rt → 60 °C; 3 h, 60 °C; 60 °C → rt
1.3 Solvents: Ethyl acetate ; rt → 0 °C
1.4 Solvents: Ethyl acetate ; 1 h, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; rt → 60 °C; 3 h, 60 °C; 60 °C → rt
1.3 Solvents: Ethyl acetate ; rt → 0 °C
1.4 Solvents: Ethyl acetate ; 1 h, 0 °C
リファレンス
Process for preparing 2-(2,4-difluoro-phenyl)-1-(1H-1,2,4-triazole-1-yl)-2,3-epoxy-propane
,
Hungary,
,
,
合成方法 30
合成方法 31
はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Toluene ; 4 h, 60 °C
1.2 1.5 h, 0 °C
1.2 1.5 h, 0 °C
リファレンス
Synthesis and antifungal activities of novel triazole derivatives with dithiocarbamates side chain
,
Yaoxue Fuwu Yu Yanjiu,
2016,
16(2),
94-97
合成方法 32
はんのうじょうけん
1.1 Solvents: Toluene
リファレンス
Synthesis and antifungal activity of new hybrids thiazolo[4,5-d]pyrimidines with (1H-1,2,4)triazole
,
Bioorganic & Medicinal Chemistry Letters,
2021,
40,
合成方法 33
はんのうじょうけん
1.1 Solvents: Water ; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 - 5 °C
1.3 Reagents: Sodium nitrite Solvents: Water ; 0 - 5 °C
1.4 Solvents: Dichloromethane
1.5 Reagents: Ammonium hydroxide Solvents: Water ; pH 10
2.1 Reagents: Sodium hydroxide Catalysts: Hexadecyltrimethylammonium bromide Solvents: Water ; 3 h, 60 °C; 60 °C → rt
2.2 Solvents: Ethanol ; rt → 0 °C
2.3 Solvents: Acetonitrile ; 0 - 5 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 - 5 °C
1.3 Reagents: Sodium nitrite Solvents: Water ; 0 - 5 °C
1.4 Solvents: Dichloromethane
1.5 Reagents: Ammonium hydroxide Solvents: Water ; pH 10
2.1 Reagents: Sodium hydroxide Catalysts: Hexadecyltrimethylammonium bromide Solvents: Water ; 3 h, 60 °C; 60 °C → rt
2.2 Solvents: Ethanol ; rt → 0 °C
2.3 Solvents: Acetonitrile ; 0 - 5 °C
リファレンス
Process for producing 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole and its salts
,
Hungary,
,
,
合成方法 34
はんのうじょうけん
1.1 Catalysts: Aluminum chloride ; 5 h, 50 °C
2.1 Reagents: Sodium bicarbonate Solvents: Toluene ; 5 h, reflux
3.1 Reagents: Sodium hydroxide Catalysts: Hexadecyltrimethylammonium bromide Solvents: Toluene ; 3 h, 60 °C
3.2 1 h, 0 °C
2.1 Reagents: Sodium bicarbonate Solvents: Toluene ; 5 h, reflux
3.1 Reagents: Sodium hydroxide Catalysts: Hexadecyltrimethylammonium bromide Solvents: Toluene ; 3 h, 60 °C
3.2 1 h, 0 °C
リファレンス
Synthesis and antifungal activity of 1-(1H-1, 2 ,4-triazole-1-yl)-2-(2, 4-difluorophenyl)-3-substituted-2-propanol
,
Dier Junyi Daxue Xuebao,
2011,
32(7),
754-758
合成方法 35
はんのうじょうけん
1.1 Solvents: Ethanol ; 24 h, 25 - 35 °C
リファレンス
Discovery and Development of 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole Dimesylate Monohydrate (SUVN-502): A Novel, Potent, Selective and Orally Active Serotonin 6 (5-HT6) Receptor Antagonist for Potential Treatment of Alzheimer's Disease
,
Journal of Medicinal Chemistry,
2017,
60(5),
1843-1859
合成方法 36
はんのうじょうけん
1.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C
1.2 overnight, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt
1.4 Solvents: Methanol
1.2 overnight, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt
1.4 Solvents: Methanol
リファレンス
TCT-Mediated Process for the Preparation of Nafamostat Mesylate and Camostat Mesylate
,
ChemistrySelect,
2023,
8(18),
合成方法 37
はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Water ; 0.5 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Methanol ; 0.5 h, rt
2.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C
2.2 overnight, rt
2.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt
2.4 Solvents: Methanol
1.2 Reagents: Hydrochloric acid Solvents: Methanol ; 0.5 h, rt
2.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C
2.2 overnight, rt
2.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt
2.4 Solvents: Methanol
リファレンス
TCT-Mediated Process for the Preparation of Nafamostat Mesylate and Camostat Mesylate
,
ChemistrySelect,
2023,
8(18),
合成方法 38
はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Water
1.2 -
2.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ; 5 h, rt
2.2 Reagents: Sodium bicarbonate Solvents: Water
2.3 Solvents: Methanol ; cooled; 0.5 h, rt
2.4 Reagents: Diethyl ether
1.2 -
2.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ; 5 h, rt
2.2 Reagents: Sodium bicarbonate Solvents: Water
2.3 Solvents: Methanol ; cooled; 0.5 h, rt
2.4 Reagents: Diethyl ether
リファレンス
Synthesis of 4-[(aminoiminomethyl)amino]benzoic acid 6-(aminoiminomethyl)-2-naphthalenyl ester, methanesulfonate (1:2) (nafamostat mesilate)
,
Zhongguo Yiyao Gongye Zazhi,
2007,
38(8),
545-546
合成方法 39
はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; overnight, rt
1.2 Reagents: Ammonia Solvents: Methanol ; 3 h, 50 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ; 15 min, rt
1.4 Solvents: Methanol
2.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C
2.2 overnight, rt
2.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt
2.4 Solvents: Methanol
1.2 Reagents: Ammonia Solvents: Methanol ; 3 h, 50 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ; 15 min, rt
1.4 Solvents: Methanol
2.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C
2.2 overnight, rt
2.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt
2.4 Solvents: Methanol
リファレンス
TCT-Mediated Process for the Preparation of Nafamostat Mesylate and Camostat Mesylate
,
ChemistrySelect,
2023,
8(18),
合成方法 40
はんのうじょうけん
1.1 Solvents: Dimethylformamide
2.1 Reagents: Hydrochloric acid Solvents: Ethanol ; cooled; overnight, rt
2.2 Reagents: Ammonia Solvents: Ethanol ; 3 h, 50 °C
2.3 Reagents: Sodium bicarbonate Solvents: Water
2.4 Solvents: Methanol ; cooled; 0.5 h, rt
2.5 Reagents: Diethyl ether
3.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ; 5 h, rt
3.2 Reagents: Sodium bicarbonate Solvents: Water
3.3 Solvents: Methanol ; cooled; 0.5 h, rt
3.4 Reagents: Diethyl ether
2.1 Reagents: Hydrochloric acid Solvents: Ethanol ; cooled; overnight, rt
2.2 Reagents: Ammonia Solvents: Ethanol ; 3 h, 50 °C
2.3 Reagents: Sodium bicarbonate Solvents: Water
2.4 Solvents: Methanol ; cooled; 0.5 h, rt
2.5 Reagents: Diethyl ether
3.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ; 5 h, rt
3.2 Reagents: Sodium bicarbonate Solvents: Water
3.3 Solvents: Methanol ; cooled; 0.5 h, rt
3.4 Reagents: Diethyl ether
リファレンス
Synthesis of 4-[(aminoiminomethyl)amino]benzoic acid 6-(aminoiminomethyl)-2-naphthalenyl ester, methanesulfonate (1:2) (nafamostat mesilate)
,
Zhongguo Yiyao Gongye Zazhi,
2007,
38(8),
545-546
合成方法 41
はんのうじょうけん
1.1 Solvents: Peracetic acid ; 0.5 h, 0 °C; 0 °C → rt; overnight, rt
2.1 Reagents: Potassium carbonate Solvents: Water ; 0.5 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Methanol ; 0.5 h, rt
3.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C
3.2 overnight, rt
3.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt
3.4 Solvents: Methanol
2.1 Reagents: Potassium carbonate Solvents: Water ; 0.5 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Methanol ; 0.5 h, rt
3.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C
3.2 overnight, rt
3.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt
3.4 Solvents: Methanol
リファレンス
TCT-Mediated Process for the Preparation of Nafamostat Mesylate and Camostat Mesylate
,
ChemistrySelect,
2023,
8(18),
合成方法 42
はんのうじょうけん
1.1 Reagents: Bromine Solvents: Acetic acid ; 15 - 30 min, rt
1.2 Solvents: Water ; 3 - 4 h, 120 °C; 120 °C → 100 °C
1.3 Reagents: Tin ; 3 h, reflux
2.1 Solvents: Dimethylformamide ; 5 - 6 h, 150 °C; 150 °C → rt
2.2 Reagents: Sodium hydroxide ; 5 min, rt
2.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3
3.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; overnight, rt
3.2 Reagents: Ammonia Solvents: Methanol ; 3 h, 50 °C
3.3 Reagents: Sodium bicarbonate Solvents: Water ; 15 min, rt
3.4 Solvents: Methanol
4.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C
4.2 overnight, rt
4.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt
4.4 Solvents: Methanol
1.2 Solvents: Water ; 3 - 4 h, 120 °C; 120 °C → 100 °C
1.3 Reagents: Tin ; 3 h, reflux
2.1 Solvents: Dimethylformamide ; 5 - 6 h, 150 °C; 150 °C → rt
2.2 Reagents: Sodium hydroxide ; 5 min, rt
2.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3
3.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; overnight, rt
3.2 Reagents: Ammonia Solvents: Methanol ; 3 h, 50 °C
3.3 Reagents: Sodium bicarbonate Solvents: Water ; 15 min, rt
3.4 Solvents: Methanol
4.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C
4.2 overnight, rt
4.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt
4.4 Solvents: Methanol
リファレンス
TCT-Mediated Process for the Preparation of Nafamostat Mesylate and Camostat Mesylate
,
ChemistrySelect,
2023,
8(18),
Methanesulfonic acid Raw materials
- Formamidine Sulfuric Acid
- Trimethylsulfoxonium iodide
- 4-methylbenzene-1-sulfonic acid
- 2-chloroacetyl chloride
- Dabigatran etexilate
- Ethyl 3-(2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate
- Dabigatran Etexilate Tetrahydrate
- 2,4-Difluoroacetophenone
- 2-Naphthalenecarboximidamide,6-hydroxy-
- Dabigatran Impurity 148
- 2,4''-DIFLUOR-2-(1H-1,2,4-TRIAZOOL-1-YL)ACETOFENONHYDROCHLORIDE
- 1-2-(2,4-Difluorophenyl)-2,3-epoxypropyl-1H-1,2,4-triazole
- 4-carbamimidamidobenzoic acid hydrochloride
- sunbrella
- 1,2,4-Triazole
- aminoformonitrile
- N,N'-Carbonyldiimidazole
- β-Alanine, N-2-pyridinyl-, ethyl ester, hydrochloride (1:1)
- Methanesulfonic acid
Methanesulfonic acid Preparation Products
Methanesulfonic acid サプライヤー
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
(CAS:75-75-2)
注文番号:SFD624
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Wednesday, 11 December 2024 17:01
価格 ($):
Email:sales1@senfeida.com
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
(CAS:75-75-2)Methanesulfonic acid
注文番号:sfd8017
在庫ステータス:in Stock
はかる:200kg
清らかである:99.9%
最終更新された価格情報:Friday, 19 July 2024 14:34
価格 ($):discuss personally
Email:sales2@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:75-75-2)Methanesulfonic acid
注文番号:LE455;LE13645;LE8311735
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 11:38
価格 ($):discuss personally
Email:18501500038@163.com
Methanesulfonic acid 関連文献
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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